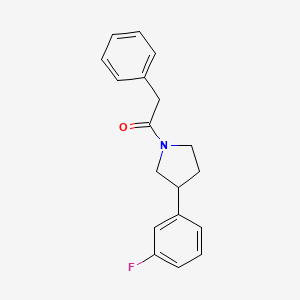

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” is a compound that belongs to the class of synthetic cathinones . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) .

Molecular Structure Analysis

This compound is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain . It’s part of a class of compounds characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Scientific Research Applications

- The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules. Medicinal chemists often use nitrogen heterocycles like pyrrolidine to create compounds for treating human diseases . The sp3 hybridization of pyrrolidine allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) contributes to three-dimensional coverage.

- Rational remodeling of the amide moiety in a related structure led to the identification of fluorinated Trk inhibitors with picomolar IC50 values. These compounds target Trk receptors, which play crucial roles in neuronal development and cancer progression .

- Derivatives derived from fluorophenylpyrrolidinylphenylethanone have been investigated for their in vitro antitubercular activity. Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and tested them against Mycobacterium tuberculosis and Mycobacterium bovis .

Medicinal Chemistry and Drug Discovery

Trk (Tropomyosin receptor kinase) Inhibition

Antitubercular Activity

Safety and Hazards

Mechanism of Action

Target of Action

The compound “1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including tropomyosin receptor kinases (TrkA/B/C) .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Compounds that target trka/b/c receptors are known to influence a variety of cellular signaling pathways involved in cell growth and survival .

Pharmacokinetics

The ADME properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds .

Result of Action

The cellular effects of a compound depend on its specific targets and mode of action. Compounds that target TrkA/B/C receptors, for example, can have effects on cell growth and survival .

properties

IUPAC Name |

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-4-7-15(12-17)16-9-10-20(13-16)18(21)11-14-5-2-1-3-6-14/h1-8,12,16H,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAKPPGSRGNJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)

![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)

![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)

![1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2716833.png)